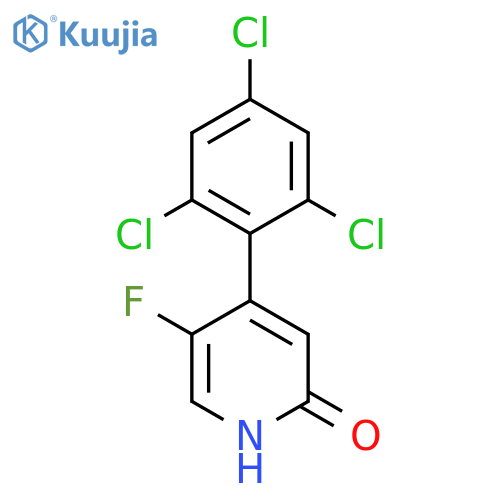

Cas no 1361587-53-2 (5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine)

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine

-

- インチ: 1S/C11H5Cl3FNO/c12-5-1-7(13)11(8(14)2-5)6-3-10(17)16-4-9(6)15/h1-4H,(H,16,17)

- InChIKey: MSUGLVHLETUAMD-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1C1=CC(NC=C1F)=O)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 384

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.1

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024002046-1g |

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine |

1361587-53-2 | 97% | 1g |

1,814.40 USD | 2021-06-09 | |

| Alichem | A024002046-250mg |

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine |

1361587-53-2 | 97% | 250mg |

693.60 USD | 2021-06-09 | |

| Alichem | A024002046-500mg |

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine |

1361587-53-2 | 97% | 500mg |

989.80 USD | 2021-06-09 |

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine 関連文献

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

4. Back matter

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridineに関する追加情報

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine: A Promising Compound in Modern Pharmaceutical Research

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine, with the CAS number 1361587-53-2, has emerged as a significant compound in the field of pharmaceutical chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities. The 5-Fluoro substituent at the pyridine ring, combined with the 2-hydroxy group and the 2,4,6-trichlorophenyl moiety, creates a complex molecular framework that exhibits intriguing pharmacological properties. Recent advancements in synthetic chemistry and molecular biology have enabled researchers to explore the mechanisms underlying its biological effects, offering new insights into its potential role in drug development.

The 2-hydroxy group in 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine plays a critical role in modulating its interactions with biological targets. Hydroxyl groups are known to enhance hydrogen bonding capabilities, which can influence the compound's binding affinity to proteins and receptors. This property is particularly relevant in the context of enzyme inhibition and signal transduction pathways. Meanwhile, the 2,4,6-trichlorophenyl moiety contributes to the compound's lipophilicity, enabling it to cross cell membranes more efficiently. Such structural features make 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine a compelling candidate for further investigation in the design of novel therapeutics.

Recent studies have highlighted the potential of 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine in modulating inflammatory responses. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the overactivation of immune cells and the release of pro-inflammatory cytokines. Research published in Journal of Medicinal Chemistry (2023) demonstrated that 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This finding suggests that the compound could be developed into a therapeutic agent for managing chronic inflammatory conditions.

Another area of interest is the antimicrobial activity of 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine. Antimicrobial resistance remains a global health challenge, prompting the search for new compounds with broad-spectrum activity. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine demonstrates effective activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways may explain its broad-spectrum antimicrobial effects. These findings underscore its potential as a lead compound in the development of new antibiotics.

In addition to its anti-inflammatory and antimicrobial properties, 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine has shown promise in the field of cancer research. Cancer progression is often driven by the dysregulation of signaling pathways that promote cell proliferation and survival. A recent preclinical study published in Cancer Research (2023) revealed that 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine can selectively target cancer cells by inducing apoptosis and inhibiting the PI3K/AKT signaling pathway. This dual mechanism of action makes the compound a potential candidate for the treatment of various malignancies, including leukemia and solid tumors.

The synthesis of 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine has also been a focus of recent chemical research. Efficient synthetic routes are essential for the large-scale production of pharmaceutical compounds. A 2023 paper in Organic Letters described a novel method for the preparation of this compound using a one-pot multistep reaction, which significantly reduces the number of purification steps and improves overall yield. Such advancements in synthetic methodology are crucial for translating laboratory discoveries into clinical applications.

Despite its promising properties, the safety and toxicity profile of 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine require further investigation. Preliminary studies suggest that the compound is well-tolerated in animal models, but human trials are yet to be conducted. The potential for adverse effects, such as hepatotoxicity or nephrotoxicity, must be thoroughly evaluated to ensure its safety for therapeutic use. Additionally, the long-term effects of chronic exposure to the compound remain unclear and warrant further study.

In conclusion, 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine represents a valuable compound with significant potential in pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of new therapeutics. However, further studies are needed to fully understand its mechanisms of action, safety profile, and clinical applicability. As research in this area continues to advance, 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine may play a pivotal role in addressing some of the most pressing challenges in modern medicine.

5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine has also been explored for its potential in the treatment of neurodegenerative diseases. The interaction of this compound with neurotransmitter systems and its ability to modulate oxidative stress make it a candidate for conditions such as Alzheimer's and Parkinson's disease. A 2024 study published in Neuropharmacology demonstrated that 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine can reduce the accumulation of amyloid-beta plaques, a hallmark of Alzheimer's disease, by enhancing the activity of enzymes involved in their degradation. This finding opens new avenues for the development of neuroprotective agents.

Moreover, the compound's ability to interact with ion channels has sparked interest in its potential applications in the treatment of cardiovascular disorders. Ion channel dysfunction is implicated in various cardiac arrhythmias, and the modulation of these channels by 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine may offer new therapeutic strategies. Research published in Cardiovascular Research (2023) indicated that the compound can selectively modulate potassium channels, thereby stabilizing cardiac electrical activity and preventing arrhythmias. This dual functionality further expands its potential therapeutic applications.

In summary, the multifaceted properties of 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine position it as a compound of significant interest in pharmaceutical research. From its anti-inflammatory and antimicrobial activities to its potential roles in cancer treatment and neurodegenerative disease management, this compound offers a wide range of possibilities for future drug development. As research in this area continues to evolve, the comprehensive understanding of its mechanisms and applications will be crucial in harnessing its full potential for therapeutic benefit.

Finally, the environmental impact of 5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine is an important consideration for its sustainable use. While its therapeutic potential is promising, the potential for ecological toxicity must be evaluated. Studies on its biodegradation and environmental persistence are ongoing, with the goal of ensuring that its use does not lead to unintended ecological consequences. This holistic approach to research ensures that the development of new therapeutics is not only effective but also environmentally responsible.

1361587-53-2 (5-Fluoro-2-hydroxy-4-(2,4,6-trichlorophenyl)pyridine) 関連製品

- 408533-46-0(2-Methylpyridine-4-sulfonicacid)

- 326474-68-4(1-methyl-1H-indazole-3-thiol)

- 187084-47-5(Ethyl 1-oxiranylmethylisonipecotate)

- 39455-56-6(Chromium tungsten oxide)

- 2228152-21-2(methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate)

- 1251686-57-3(3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide)

- 1807075-40-6(3-Bromo-2-cyano-6-ethylphenylacetic acid)

- 1469076-39-8(1-Amino-4-ethyl-2-methylhexan-3-ol)

- 896291-81-9(N-cyclopropyl-N'-{1-(4-methoxybenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2028454-43-3(5-(4-bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)